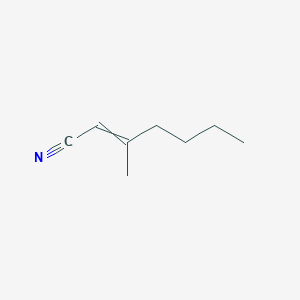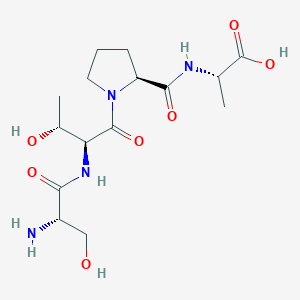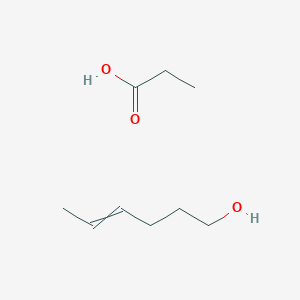
Hex-4-en-1-ol;propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hex-4-en-1-ol and propanoic acid are two distinct organic compounds with unique properties and applications. Hex-4-en-1-ol, also known as 4-hexen-1-ol, is an unsaturated alcohol with the molecular formula C6H12O. It is characterized by a double bond between the fourth and fifth carbon atoms. Propanoic acid, also known as propionic acid, is a carboxylic acid with the molecular formula C3H6O2. It is a naturally occurring compound with a wide range of industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hex-4-en-1-ol: can be synthesized through various methods, including the reduction of 4-hexenal or the hydroboration-oxidation of 1-hexyne. The reduction of 4-hexenal involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The hydroboration-oxidation method involves the addition of borane (BH3) to 1-hexyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base.
Propanoic acid: is commonly produced through the oxidation of propionaldehyde or the fermentation of carbohydrates by propionibacteria. Industrially, propanoic acid is produced via the oxo-synthesis of ethylene or ethyl alcohol and the oxidation of propionaldehyde with oxygen .
Analyse Des Réactions Chimiques
Types of Reactions
Hex-4-en-1-ol: undergoes various chemical reactions, including:
Oxidation: Hex-4-en-1-ol can be oxidized to hex-4-enal using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: It can be reduced to hexane-1-ol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Hex-4-en-1-ol can undergo nucleophilic substitution reactions to form various derivatives.
Propanoic acid: undergoes several reactions, including:
Oxidation: Propanoic acid can be further oxidized to carbon dioxide and water using strong oxidizing agents.
Reduction: It can be reduced to propanal or 1-propanol using reducing agents like lithium aluminum hydride (LiAlH4).
Esterification: Propanoic acid reacts with alcohols to form esters in the presence of an acid catalyst.
Applications De Recherche Scientifique
Hex-4-en-1-ol: is used in the synthesis of various organic compounds and as a flavoring agent in the food industry. It is also used in the production of fragrances and as an intermediate in the synthesis of pharmaceuticals.
Propanoic acid: has a wide range of applications in chemistry, biology, medicine, and industry. It is used as a preservative in food and animal feed due to its antimicrobial properties. In the pharmaceutical industry, propanoic acid derivatives are used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. It is also used in the production of cellulose acetate propionate, a plastic used in coatings, films, and fibers .
Mécanisme D'action
Hex-4-en-1-ol: exerts its effects through various chemical reactions, including oxidation and reduction. Its mechanism of action involves the interaction with specific enzymes and receptors in biological systems, leading to the formation of various metabolites.
Propanoic acid: exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell lysis and death. It is metabolized in the body to propionyl coenzyme A (propionyl-CoA), which enters the citric acid cycle and is further metabolized to produce energy .
Comparaison Avec Des Composés Similaires
Hex-4-en-1-ol: is similar to other unsaturated alcohols such as hex-3-en-1-ol and hex-5-en-1-ol. its unique structure with the double bond at the fourth position gives it distinct chemical and physical properties.
Propanoic acid: is similar to other carboxylic acids such as acetic acid and butanoic acid. its antimicrobial properties and its use as a precursor in the synthesis of various pharmaceuticals make it unique .
Similar Compounds
- Hex-3-en-1-ol
- Hex-5-en-1-ol
- Acetic acid
- Butanoic acid
Propriétés
Numéro CAS |
827340-61-4 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
hex-4-en-1-ol;propanoic acid |
InChI |
InChI=1S/C6H12O.C3H6O2/c1-2-3-4-5-6-7;1-2-3(4)5/h2-3,7H,4-6H2,1H3;2H2,1H3,(H,4,5) |
Clé InChI |
FBNWGUVAOVWDTH-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CC=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


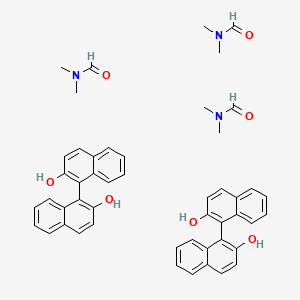
![Morpholine, 4-[[2-[(1,1-dimethylethyl)azo]phenyl]azo]-](/img/structure/B14210833.png)
![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]piperidin-2-one](/img/structure/B14210838.png)
![1',3'-Diethyl-1'H,3'H-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B14210852.png)
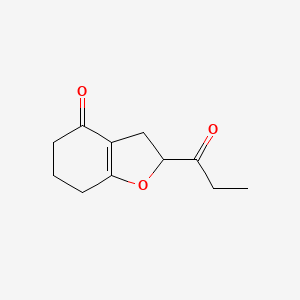
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)
![[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)](/img/structure/B14210871.png)
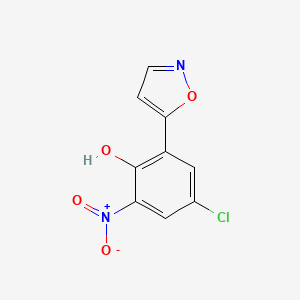
![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)


